molecular formula C20H21N5O4 B2464381 Ethyl 4-(3-ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)benzoate CAS No. 887467-95-0

Ethyl 4-(3-ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)benzoate

Cat. No. B2464381
CAS RN: 887467-95-0
M. Wt: 395.419
InChI Key: ZMEXIZXOFMLIQT-UHFFFAOYSA-N
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Description

Ethyl 4-(3-ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)benzoate is a useful research compound. Its molecular formula is C20H21N5O4 and its molecular weight is 395.419. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(3-ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(3-ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 4-(3-ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)benzoate, due to its complex structure, plays a significant role in synthetic organic chemistry research, particularly in the synthesis and structural analysis of novel organic compounds. For instance, its synthesis involves regiospecific deoxygenation processes, showcasing its utility in producing highly specific organic molecules (Bartlett et al., 1983). Moreover, its structural complexity allows for the exploration of hydrogen-bonded supramolecular structures, contributing to advancements in understanding molecular interactions and the development of new materials (Portilla et al., 2007).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been synthesized and characterized to assess their pharmacological activities. These activities include the study of heteroarotinoids, a class of compounds that include derivatives of the specified ethyl benzoate, which have shown potential in the development of new therapeutic agents (Waugh et al., 1985). Such research is crucial for the discovery of new drugs and understanding their molecular basis of action.

Material Science and Catalysis

This compound also finds applications in material science and catalysis, where its derivatives are used in the synthesis of complex molecules and materials. For example, the novel tandem annulation reactions involving derivatives of this compound contribute to the development of new synthetic methodologies, which are essential for producing materials with specific properties (Zhu et al., 2012).

Analytical Chemistry

In analytical chemistry, derivatives of Ethyl 4-(3-ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)benzoate are used in developing methods for the trace level analysis of various compounds. This is exemplified by the synthesis of dimethyl derivatives for efficient gas chromatographic methods, aiding in the detection of trace levels of imidazolinone herbicides in environmental samples (Anisuzzaman et al., 2000).

properties

IUPAC Name

ethyl 4-(2-ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c1-5-23-17(26)15-16(22(4)20(23)28)21-19-24(15)11-12(3)25(19)14-9-7-13(8-10-14)18(27)29-6-2/h7-11H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEXIZXOFMLIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)C(=O)OCC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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